N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H21F4N3O2 and its molecular weight is 399.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
The study by Magadum and Yadav (2018) details chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing N-(2-hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis. This showcases the role of similar compounds in drug development processes, particularly in creating intermediates critical for synthesizing therapeutic agents (Magadum & Yadav, 2018).
Coordination Complexes in Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions demonstrated significant antioxidant activity. This illustrates the potential of similar compounds in contributing to the understanding and development of antioxidant therapies (Chkirate et al., 2019).
Antimicrobial and Cytotoxicity Studies
Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, demonstrating notable antimicrobial activity and low cytotoxicity. This suggests the utility of structurally related compounds in antimicrobial research and evaluating therapeutic safety profiles (Kaplancıklı et al., 2012).
Novel Electrophilic Fluorinating Agents
The development of new electrophilic fluorinating agents, as described by Banks et al. (1996), underlines the significance of fluorinated compounds in synthetic chemistry, offering pathways to introduce fluorine into organic molecules for various scientific applications (Banks et al., 1996).
Properties
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenoxy)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N3O2/c20-15-7-3-4-8-16(15)28-13-18(27)26(14-5-1-2-6-14)12-11-25-10-9-17(24-25)19(21,22)23/h3-4,7-10,14H,1-2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYLOMHCSBHBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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